molecular formula C18H17N3O4 B1486804 1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester CAS No. 1251002-91-1

1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester

Cat. No.: B1486804
CAS No.: 1251002-91-1
M. Wt: 339.3 g/mol
InChI Key: YSINUKDZSVHKAR-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Characterization

Research in the field of heterocyclic chemistry often explores the synthesis of complex molecules that contain multiple rings, including both aromatic and non-aromatic elements. For instance, Markosyan et al. (2000) detailed the synthesis and structure of compounds related to spiro(benzo[h]quinazoline) derivatives, highlighting methods that could be applicable to the synthesis of the compound of interest. These techniques involve cyclization reactions and condensations, offering pathways to construct the intricate architecture seen in these molecules (Markosyan et al., 2000).

Potential Applications in Material Science and Pharmaceuticals

The structural complexity and uniqueness of heterocyclic compounds make them candidates for various applications, including materials science and pharmaceutical development. While the specific applications of "1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylic acid benzyl ester" are not detailed in the literature, compounds with similar structures have been studied for their potential biological activities and as intermediates in organic synthesis. For example, compounds featuring similar heterocyclic frameworks have been synthesized and evaluated for their antibacterial properties, indicating a possible avenue of investigation for pharmaceutical applications (Santilli et al., 1975).

Properties

IUPAC Name

benzyl 1-methyl-5-oxo-4,6,8,9-tetrahydro-[1,2]oxazolo[4,5-f][2,7]naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-15-13-7-8-21(9-14(13)16(22)19-17(15)25-20-11)18(23)24-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINUKDZSVHKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester

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